

Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Following MBTA Vaccination

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Compound of Interest

Compound Name: *Mbtaa*

Cat. No.: *B1234018*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The Mannose-conjugated Bi-functional Trivalent Antigen (MBTA) vaccine platform represents a sophisticated approach to immunotherapy, designed to elicit a robust and targeted immune response. By incorporating mannose, the vaccine targets antigen-presenting cells (APCs), particularly dendritic cells (DCs), which express mannose receptors. This targeting enhances antigen uptake, processing, and presentation, leading to a more potent activation of the adaptive immune system. This document provides detailed application notes and protocols for utilizing flow cytometry to dissect the cellular immune response following MBTA vaccination. These guidelines are intended to assist researchers in evaluating vaccine efficacy, understanding mechanisms of action, and developing next-generation immunotherapies.

Flow cytometry is an indispensable tool for this analysis, offering high-throughput, multi-parametric quantification of immune cell subsets, their activation status, and functional responses at the single-cell level. The following protocols are optimized for analyzing key immune cell populations from preclinical models.

Expected Immunological Response with MBTA Vaccination

The components of the MBTA vaccine are designed to work in concert to stimulate both innate and adaptive immunity.

- **Mannose Conjugation:** Facilitates targeted delivery to APCs, enhancing antigen presentation.
- **Adjuvant Component (e.g., TLR agonist):** Activates APCs, leading to the upregulation of co-stimulatory molecules and the production of pro-inflammatory cytokines that shape the adaptive response.
- **Trivalent Antigen:** Induces a broad immune response against multiple targets.

This coordinated stimulation is expected to result in:

- **Enhanced Dendritic Cell (DC) Activation:** Increased surface expression of MHC class II and co-stimulatory molecules like CD40, CD80, and CD86.
- **Robust T Helper (Th) Cell Differentiation:** Priming and differentiation of naïve CD4+ T cells into effector subsets, particularly Th1 and Th17 cells, which are critical for cell-mediated immunity.
- **Potent Cytotoxic T Lymphocyte (CTL) Response:** Activation and expansion of antigen-specific CD8+ T cells.
- **B Cell Activation and Antibody Production:** Stimulation of B cells leading to the generation of plasma cells and memory B cells.

Data Presentation: Quantitative Analysis of Immune Cell Activation

The following tables present representative quantitative data that can be expected from flow cytometry analysis following MBTA vaccination in a preclinical murine model. These tables are designed for easy comparison between control and vaccinated groups.

Table 1: Dendritic Cell Activation in Draining Lymph Nodes (72 hours post-vaccination)

Treatment Group	% CD11c+ of Live Cells	% MHC Class II high of CD11c+	% CD80+ of CD11c+	% CD86+ of CD11c+	% CD40+ of CD11c+
Control (Vehicle)	3.1 ± 0.4	18.5 ± 2.5	22.3 ± 3.1	38.1 ± 4.2	12.5 ± 1.8
MBTA Vaccine	5.9 ± 0.7	52.1 ± 5.8	68.7 ± 6.2	81.4 ± 7.5	41.3 ± 4.9

Data are presented as mean ± standard deviation from n=5 mice per group.

Table 2: T Helper Cell Differentiation in Spleen (7 days post-vaccination)

Treatment Group	% CD4+ of CD3+ T cells	% IFN-γ+ of CD4+ (Th1)	% IL-4+ of CD4+ (Th2)	% IL-17A+ of CD4+ (Th17)
Control (Vehicle)	38.2 ± 3.5	0.8 ± 0.2	0.4 ± 0.1	0.6 ± 0.1
MBTA Vaccine	45.1 ± 4.1	6.2 ± 1.1 ^{[1][2]}	0.7 ± 0.2	2.9 ± 0.5

Data are presented as mean ± standard deviation from n=5 mice per group following ex vivo restimulation.

Experimental Protocols

Protocol 1: Preparation of Single-Cell Suspensions from Spleen and Lymph Nodes

Objective: To obtain a viable single-cell suspension for flow cytometry staining.

Materials:

- Spleen and/or draining lymph nodes
- RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

- 70 μ m cell strainer
- 3 mL syringe plunger
- ACK Lysis Buffer (for spleen)
- Phosphate-Buffered Saline (PBS)
- FACS Buffer (PBS + 2% FBS + 0.05% Sodium Azide)

Procedure:

- Aseptically harvest tissues from euthanized mice into a petri dish containing cold RPMI-1640.
- Place a 70 μ m cell strainer over a 50 mL conical tube.
- Transfer the tissue onto the strainer and gently mash it through the mesh using the plunger of a syringe.
- Rinse the strainer with 10 mL of RPMI-1640 to collect any remaining cells.
- Centrifuge the cell suspension at 350 x g for 5 minutes at 4°C. Discard the supernatant.
- For spleen only: Resuspend the pellet in 2 mL of ACK Lysis Buffer and incubate for 3-5 minutes at room temperature to lyse red blood cells. Add 10 mL of RPMI-1640 to neutralize the lysis buffer and centrifuge as in step 5.
- Resuspend the cell pellet in FACS buffer.
- Perform a cell count using a hemocytometer or automated cell counter. Assess viability with Trypan Blue.
- Adjust the cell concentration to 1×10^7 cells/mL in cold FACS buffer.

Protocol 2: Immunophenotyping of Dendritic Cell Activation

Objective: To quantify the expression of activation markers on dendritic cells.

Materials:

- Single-cell suspension (from Protocol 1)
- 96-well V-bottom plate
- Fc block (anti-CD16/CD32 antibody)
- Fluorochrome-conjugated antibodies: anti-CD11c, anti-MHC Class II (I-A/I-E), anti-CD80, anti-CD86, anti-CD40
- Viability dye (e.g., Zombie Aqua™ or similar)

Procedure:

- Add 100 µL of cell suspension (1×10^6 cells) to each well of a 96-well plate.
- Centrifuge at 350 x g for 3 minutes and discard the supernatant.
- Resuspend cells in 100 µL of PBS containing a viability dye at its pre-titrated concentration. Incubate for 20 minutes at room temperature, protected from light.
- Wash cells with 200 µL of FACS buffer, centrifuge, and discard the supernatant.
- Resuspend the cell pellet in 50 µL of FACS buffer containing Fc block. Incubate for 10 minutes at 4°C.
- Without washing, add 50 µL of the antibody cocktail containing anti-CD11c, anti-MHC Class II, anti-CD80, anti-CD86, and anti-CD40 at their pre-titrated optimal concentrations.
- Incubate for 30 minutes at 4°C in the dark.
- Wash the cells twice with 200 µL of FACS buffer.
- Resuspend the final cell pellet in 200 µL of FACS buffer for acquisition on a flow cytometer.

Protocol 3: Intracellular Cytokine Staining for T Helper Cell Differentiation

Objective: To identify and quantify Th1, Th2, and Th17 cell subsets based on cytokine production.

Materials:

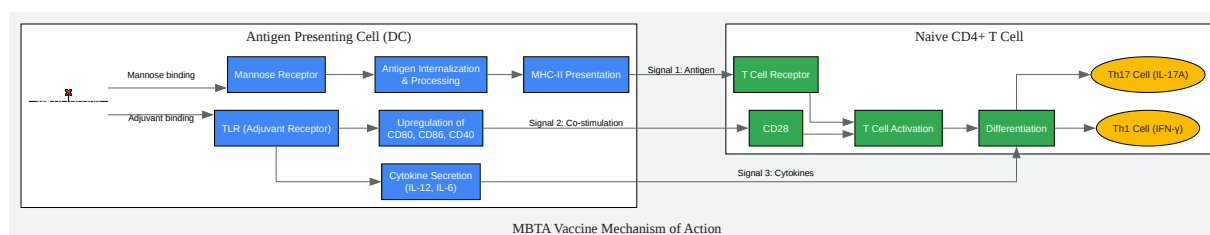
- Single-cell suspension (from Protocol 1)
- Cell Stimulation Cocktail (containing PMA and Ionomycin) plus a protein transport inhibitor (e.g., Brefeldin A or Monensin)
- Fixation/Permeabilization Buffer Kit
- Fluorochrome-conjugated antibodies for surface markers: anti-CD3, anti-CD4
- Fluorochrome-conjugated antibodies for intracellular cytokines: anti-IFN- γ , anti-IL-4, anti-IL-17A
- Viability dye

Procedure:

- Add 1×10^6 cells in 1 mL of complete RPMI-1640 medium to each well of a 24-well plate.
- Add the Cell Stimulation Cocktail and protein transport inhibitor according to the manufacturer's instructions.
- Incubate for 4-6 hours at 37°C in a 5% CO₂ incubator.
- Harvest cells and transfer them to a 96-well plate.
- Perform viability and surface staining for CD3 and CD4 as described in Protocol 2 (Steps 2-8).
- After the final wash for surface staining, resuspend the cells in 100 μ L of Fixation Buffer and incubate for 20 minutes at 4°C.

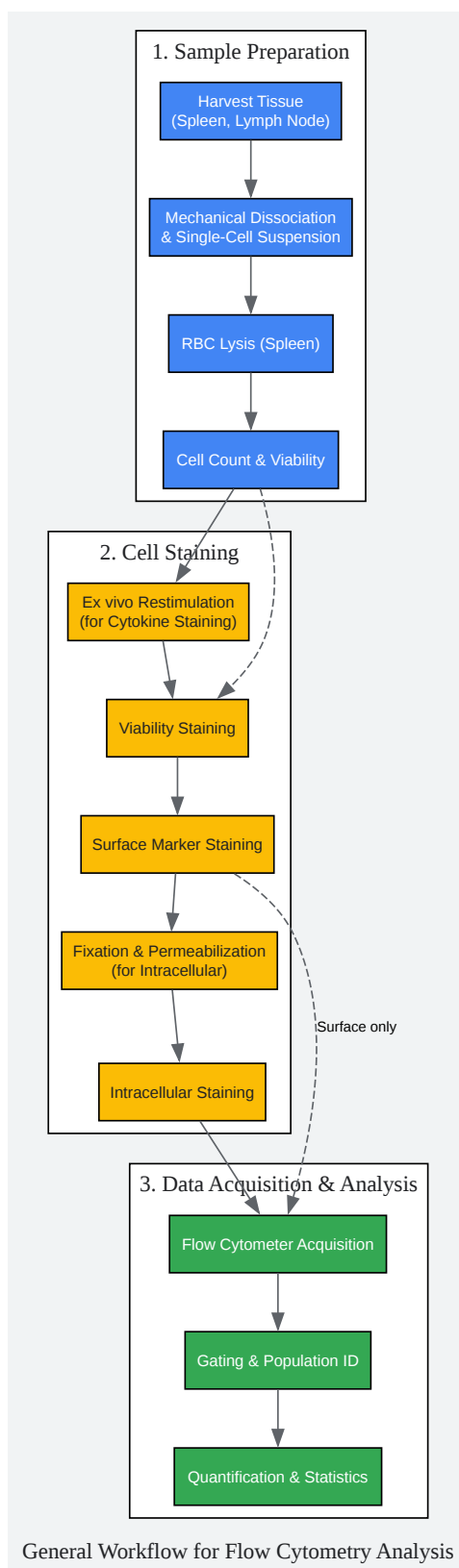
- Wash the cells once with Permeabilization/Wash Buffer.
- Resuspend the fixed cells in 100 µL of Permeabilization/Wash Buffer containing the intracellular antibody cocktail (anti-IFN-γ, anti-IL-4, anti-IL-17A).
- Incubate for 30-45 minutes at 4°C in the dark.
- Wash the cells twice with Permeabilization/Wash Buffer.
- Resuspend the cells in 200 µL of FACS buffer for acquisition.

Mandatory Visualizations



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MBTA Vaccine Signaling Pathway



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Flow Cytometry Experimental Workflow

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References

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- 2. journals.asm.org [journals.asm.org]
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